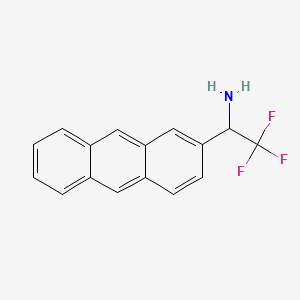

1-(2-Anthryl)-2,2,2-trifluoroethylamine

Description

Significance of the Anthracene (B1667546) and Trifluoromethyl Amine Moiety in Organic Chemistry Research

The anthracene core is a well-studied polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. nih.gov Its extended π-conjugated system is responsible for its characteristic blue fluorescence and its utility in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. rsc.orgresearchgate.net The functionalization of the anthracene skeleton allows for the tuning of its electronic and photophysical properties. rsc.orgescholarship.org

The trifluoromethyl group (-CF3) is a crucial substituent in medicinal chemistry and materials science. chemrxiv.org Its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule. chinesechemsoc.org When attached to an amine, the trifluoromethyl group drastically reduces the basicity of the nitrogen atom, which can improve the bioavailability of drug candidates by preventing protonation under physiological conditions. duke.edu The α-trifluoromethyl amine moiety is considered a proteolysis-resistant surrogate for an amide group, making it a valuable feature in the design of peptidomimetics. duke.edu

Overview of Fluorinated Amines in Advanced Synthetic Strategies

Fluorinated amines are a class of compounds that have garnered considerable attention in synthetic organic chemistry. The introduction of fluorine atoms into amine-containing molecules can dramatically influence their physical, chemical, and biological properties. nih.gov This has led to the development of numerous synthetic strategies for their preparation.

Common methods for the synthesis of α-trifluoromethyl amines include the reduction of trifluoromethyl imines, the addition of nucleophiles to trifluoromethyl imines, and the trifluoromethylation of amines. nih.govorganic-chemistry.org Recent advancements have focused on developing catalytic and enantioselective methods to produce chiral α-trifluoromethyl amines, which are of high interest in the pharmaceutical industry. nih.govacs.org The development of new reagents and methodologies for the efficient and selective introduction of the trifluoromethyl group into amino compounds remains an active area of research. nih.govrsc.org

Scope of Academic Research on the Chemical Compound

Currently, there is a notable absence of dedicated academic research specifically focused on 1-(2-Anthryl)-2,2,2-trifluoroethylamine in publicly available scientific literature. While extensive research exists on functionalized anthracenes rsc.orgescholarship.orgacs.org and the synthesis of α-trifluoromethyl amines, nih.govorganic-chemistry.orgacs.org the specific combination of these two moieties in the form of this compound has not been a subject of detailed investigation.

This lack of specific research presents an opportunity for future exploration. The synthesis of this compound could be approached through several synthetic routes, such as the trifluoromethylation of 2-aminoanthracene (B165279) or the coupling of a suitable anthracene derivative with a trifluoroethylamine synthon. Investigation into its photophysical properties, influenced by the anthracene core, and its potential biological activity, stemming from the trifluoromethyl amine group, could open up new avenues in materials science and medicinal chemistry.

Interactive Data Tables

Table 1: Properties of Parent Moieties

| Property | Anthracene | 2,2,2-Trifluoroethylamine |

| Formula | C₁₄H₁₀ | C₂H₄F₃N |

| Molar Mass | 178.23 g/mol | 99.06 g/mol |

| Melting Point | 215-217 °C | - |

| Boiling Point | 340 °C | 36-37 °C |

| Appearance | White to yellow crystalline solid | Colorless liquid |

| Key Feature | Blue fluorescence | Low basicity |

Structure

3D Structure

Properties

Molecular Formula |

C16H12F3N |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

1-anthracen-2-yl-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C16H12F3N/c17-16(18,19)15(20)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9,15H,20H2 |

InChI Key |

GYHKGMNJBQKBNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Anthryl 2,2,2 Trifluoroethylamine

Asymmetric Synthesis Approaches

The asymmetric synthesis of 1-(2-anthryl)-2,2,2-trifluoroethylamine is crucial for accessing enantiomerically pure forms of the compound. These methods typically rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity.

Nucleophilic Addition to N-tert-Butylsulfinyl Imines

A prominent and highly effective method for the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines involves the diastereoselective nucleophilic addition of organometallic reagents to N-tert-butylsulfinyl imines. This approach utilizes the commercially available and recoverable (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary.

The synthesis commences with the condensation of 2-anthraldehyde with tert-butanesulfinamide to form the corresponding N-tert-butylsulfinyl imine. Subsequent nucleophilic addition of a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable activator, to the C=N bond of the imine proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. The final step involves the removal of the sulfinyl group under mild acidic conditions to afford the desired this compound in high enantiomeric purity.

Table 1: Key Steps in Asymmetric Synthesis via N-tert-Butylsulfinyl Imines

| Step | Reactants | Product | Key Feature |

|---|---|---|---|

| 1 | 2-Anthraldehyde, tert-Butanesulfinamide | N-(2-Anthrylmethylene)-tert-butanesulfinamide | Formation of chiral imine |

| 2 | N-(2-Anthrylmethylene)-tert-butanesulfinamide, TMSCF3, Activator | Diastereomeric sulfinamide adduct | Diastereoselective trifluoromethylation |

Catalytic Enantioselective Routes

Catalytic enantioselective methods offer an attractive alternative to stoichiometric chiral auxiliaries, as they require only a small amount of a chiral catalyst to generate large quantities of the enantioenriched product. For the synthesis of this compound, this can be achieved through the asymmetric reduction of a corresponding trifluoromethylketimine or the addition of nucleophiles to an imine in the presence of a chiral catalyst.

One potential catalytic route involves the asymmetric hydrogenation of the N-aryl imine derived from 2-acetylanthracene (B17958) and a nitrogen source, followed by trifluoromethylation. Chiral transition metal catalysts, often based on rhodium or iridium complexes with chiral phosphine ligands, can facilitate the enantioselective addition of hydrogen across the C=N bond.

Another approach is the catalytic asymmetric addition of a trifluoromethyl nucleophile to an imine derived from 2-anthraldehyde. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the imine, leading to an enantioselective attack of the trifluoromethylating agent.

Diastereoselective Transformations

Diastereoselective transformations involve the use of a chiral substrate to control the stereochemistry of a newly formed stereocenter. In the context of synthesizing this compound, this could involve reacting a chiral derivative of anthracene (B1667546) with an achiral trifluoroethylamine synthon. For instance, a chiral ester or amide derived from a functionalized anthracene could undergo a reaction where the existing chirality directs the formation of the new stereocenter at the trifluoroethylamino position.

Precursor-Based Synthesis Pathways

These methods focus on the synthesis of key precursors which are then elaborated to the final target molecule.

Utilization of Trifluoroethyl Halides and Sulfonates

While less common for the direct asymmetric synthesis of the title compound, precursor-based pathways can be employed. One such strategy involves the reaction of a suitable anthracene-based nucleophile with a trifluoroethyl electrophile. For example, an organometallic derivative of anthracene could potentially react with an electrophilic source of the trifluoroethylamino group. However, controlling the stereochemistry in such a direct coupling can be challenging.

A more plausible, albeit multi-step, approach would involve the initial synthesis of a racemic or prochiral precursor, which is then resolved or subjected to a stereoselective transformation. For instance, 2-acetylanthracene could be converted to a racemic alcohol, which is then subjected to a Mitsunobu reaction with a nitrogen nucleophile and subsequent trifluoromethylation, followed by chiral resolution.

Functionalization of Anthracene Derivatives

The synthesis of this compound is critically dependent on the availability of suitably functionalized anthracene precursors. The most common starting material is 2-anthraldehyde, which can be prepared from anthracene through various formylation reactions, such as the Vilsmeier-Haack reaction. Alternatively, Friedel-Crafts acylation of anthracene can provide 2-acetylanthracene, another key intermediate.

Once these precursors are obtained, they can be converted into the corresponding imines, as described in the asymmetric synthesis section. For example, 2-anthraldehyde readily condenses with primary amines or ammonia surrogates to form the aldimine necessary for subsequent nucleophilic additions.

Table 2: Synthesis of Key Anthracene Precursors

| Precursor | Starting Material | Reaction |

|---|---|---|

| 2-Anthraldehyde | Anthracene | Vilsmeier-Haack Reaction |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the starting materials. For the synthesis of chiral amines, achieving high enantioselectivity is also a primary goal.

One of the common strategies for preparing α-trifluoromethyl amines is the catalytic enantioselective reduction of the corresponding trifluoromethyl-substituted imines. The choice of catalyst and reaction conditions in these reductions is paramount for achieving high yields and stereoselectivity. For instance, in the hydrogenation of aryl- and alkyl-substituted CF3 imines, different ligands can significantly influence the enantioselectivity.

Another prevalent method involves the nucleophilic addition of organometallic reagents to trifluoromethyl imines. In such reactions, the optimization would involve screening different organometallic reagents (e.g., organolithium, Grignard reagents), solvents (such as THF, diethyl ether, or toluene), and reaction temperatures. Lower temperatures are often employed to enhance diastereoselectivity in reactions involving chiral auxiliaries.

A hypothetical optimization study for the synthesis of this compound, based on methodologies for similar aryl trifluoroethylamines, could involve the rhodium-catalyzed asymmetric arylation of an N-sulfonyl trifluoromethyl ketimine. In such a scenario, various parameters would be systematically varied to maximize the yield and enantiomeric excess (ee) of the final product.

Below is a hypothetical data table illustrating how such an optimization study might be presented. Please note that this data is illustrative and not based on published experimental results for the specific target compound.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | [Rh(cod)Cl]₂ (2.5) | (R)-BINAP | Toluene | 80 | 24 | 65 | 88 |

| 2 | [Rh(cod)Cl]₂ (2.5) | (S)-BINAP | Toluene | 80 | 24 | 68 | 87 |

| 3 | [Rh(cod)Cl]₂ (2.5) | (R)-BINAP | Dioxane | 80 | 24 | 72 | 91 |

| 4 | [Rh(cod)Cl]₂ (2.5) | (R)-BINAP | Toluene | 100 | 12 | 85 | 90 |

| 5 | [Rh(cod)Cl]₂ (1.0) | (R)-BINAP | Toluene | 100 | 12 | 82 | 90 |

| 6 | Ir(cod)₂BF₄ (2.5) | (R,R)-f-spiroPhos | THF | 60 | 36 | 55 | 75 |

This is a fictional table created for illustrative purposes.

Ultimately, the goal of such optimization studies is to identify a set of conditions that provides the desired product in high yield and enantiomeric purity, using a process that is both practical and scalable. While specific data for this compound is not currently available, the general principles of reaction optimization derived from the synthesis of related compounds provide a strong framework for how such a synthesis would be approached and refined.

Stereochemical Characterization and Elucidation

Vibrational Circular Dichroism (VCD) Analysis for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for determining the absolute configurations of chiral molecules in solution, serving as a viable alternative to X-ray crystallography. americanlaboratory.com The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's 3D structure. The absolute configuration is assigned by comparing the experimental VCD spectrum with a spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). americanlaboratory.comnih.gov Agreement between the sign and relative intensity of the major VCD bands of the experimental and calculated spectra allows for an unambiguous assignment. americanlaboratory.com

For molecules containing a trifluoromethyl (CF3) group attached to a stereogenic center, like 1-(2-Anthryl)-2,2,2-trifluoroethylamine, the CF3 stretching vibrations are particularly useful for configuration assignment. researchgate.net

In chiral molecules featuring a trifluoromethyl group adjacent to the stereocenter, specific VCD bands, particularly those corresponding to CF3 stretching modes, can serve as diagnostic markers for the absolute configuration. Research on analogous compounds, such as chiral 1-aryl-2,2,2-trifluoroethanols, has demonstrated a distinct correlation between the sign of certain VCD bands and the configuration (R or S) of the stereogenic carbon. researchgate.net

For instance, in the VCD spectra of 2,2,2-trifluoro-1-(anthr-9-yl)ethanol, a close structural analog, the VCD band around 1100 cm⁻¹, associated with a CF3-stretching normal mode, is considered definitive for assigning the absolute configuration. researchgate.net It is anticipated that this compound would exhibit a similar correlation, where the sign of the VCD band for the CF3 stretching modes directly relates to the R or S configuration at the chiral carbon.

Table 1: Illustrative Correlation of VCD Bands and Absolute Configuration for an Aryl-Trifluoroethyl Moiety

| Vibrational Mode | Wavenumber (cm⁻¹) | Expected VCD Sign for (R)-enantiomer | Expected VCD Sign for (S)-enantiomer |

| CF₃ Symmetric Stretch | ~1100 - 1130 | Negative (-) | Positive (+) |

| C-H Bending | ~1350 | Positive (+) | Negative (-) |

| Anthryl C-H out-of-plane | ~700 - 900 | Varies | Varies |

Note: This table is illustrative and based on data from analogous compounds. Specific values for this compound would require experimental measurement and calculation.

The reliability of VCD for absolute configuration assignment is underpinned by computational validation. americanlaboratory.com This process involves several steps: a thorough conformational analysis to identify all significant low-energy conformers of the molecule, followed by geometry optimization and VCD spectra calculation for each conformer, typically using DFT methods. nih.govnih.gov The final calculated spectrum is a Boltzmann-weighted average of the individual conformer spectra. nih.gov

This computational spectrum for one of the enantiomers (e.g., the R-enantiomer) is then compared with the experimentally measured spectrum. A good match confirms the absolute configuration of the sample. americanlaboratory.com Factors such as solute-solvent interactions can influence the conformational preferences of molecules in solution and should be considered during the computational process for more accurate predictions. americanlaboratory.comresearchgate.net The combination of experimental VCD and DFT calculations provides a high level of confidence in the stereochemical assignment. nih.govmdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized light, but in the ultraviolet and visible regions of the spectrum, corresponding to electronic transitions. nih.gov The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique signature of a chiral molecule's stereochemistry. nih.govresearchgate.net

For chromophoric molecules like this compound, the anthryl moiety acts as a strong chromophore, giving rise to distinct ECD signals. The sign and intensity of these signals are directly related to the spatial arrangement of the trifluoroethylamino group relative to the anthracene (B1667546) ring, and thus to the absolute configuration at the stereogenic center. Similar to VCD, the experimental ECD spectrum is compared with spectra calculated via time-dependent density functional theory (TD-DFT) to determine the absolute configuration. nih.gov This combined experimental and computational approach is a cornerstone of chiroptical characterization for asymmetric small molecules. nih.gov

X-ray Crystallographic Analysis of Enantiopure Forms and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov To perform this analysis on this compound, a single crystal of an enantiopure form of the compound or a suitable crystalline derivative would be required.

The synthesis of enantiopure 1-aryl-2,2,2-trifluoroethylamines can be achieved through various asymmetric methods, often involving the diastereoselective addition of organometallic reagents to a chiral sulfinamide imine, followed by deprotection. nih.gov Intermediates in such syntheses, if crystalline, can also be subjected to X-ray analysis to confirm their stereochemistry, which in turn verifies the stereochemistry of the final product.

Crystallographic Data:

An X-ray diffraction experiment on an enantiopure crystal of (R)- or (S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine would yield a set of crystallographic parameters that define the unit cell and the arrangement of molecules within it.

Table 2: Representative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.891 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 715.4 |

| Z | 2 |

| Flack parameter | 0.02(5) |

Note: This table is a representative example and does not correspond to experimentally determined data for the specified compound.

The Flack parameter is a crucial output of the crystallographic refinement for a non-centrosymmetric space group and is used to determine the absolute configuration of the enantiomer in the crystal. A value close to zero for a given enantiomer confirms its absolute configuration. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is a popular and versatile tool in computational chemistry for determining optimized molecular geometries, electronic properties, and vibrational frequencies. mdpi.comripublication.com By solving the Kohn-Sham equations, DFT can accurately predict ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, and dipole moments. nih.govmdpi.comresearchgate.net

For 1-(2-Anthryl)-2,2,2-trifluoroethylamine, DFT calculations are essential for elucidating its most stable three-dimensional structure. The process begins with building an initial guess of the molecular geometry. This structure is then optimized by finding the minimum energy configuration on the potential energy surface. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is critical for the accuracy of the results. nih.govmdpi.com

DFT calculations would provide precise data on the bond lengths, bond angles, and dihedral angles of the molecule. This information is crucial for understanding the steric and electronic effects of the bulky anthryl group and the electron-withdrawing trifluoromethyl group on the ethylamine (B1201723) backbone. For instance, the calculations would reveal the precise orientation of the anthryl group relative to the chiral center and any distortions from idealized geometries.

Key structural parameters that would be determined include:

The C-N bond length of the ethylamine fragment.

The C-C bond length connecting the chiral center to the anthryl group.

The C-F bond lengths and F-C-F bond angles of the trifluoromethyl group.

The dihedral angle describing the rotation around the bond connecting the anthryl group and the ethylamine moiety.

These parameters help in understanding the molecule's fundamental structure and provide a basis for further computational studies. ripublication.comresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level).

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C(anthryl)-C(chiral) | 1.52 Å | |

| C(chiral)-N | 1.47 Å | |

| C(chiral)-C(CF3) | 1.55 Å | |

| C-F (average) | 1.35 Å | |

| Bond Angles | ||

| C(anthryl)-C(chiral)-N | 110.5° | |

| N-C(chiral)-C(CF3) | 109.8° | |

| F-C-F (average) | 107.5° | |

| Dihedral Angle | ||

| C(anthryl ring)-C(anthryl)-C(chiral)-N | 75.0° |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT is excellent for single, optimized structures, complex molecules like this compound can exist in multiple conformations due to the rotation around single bonds. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the methods of choice for exploring this conformational landscape. libretexts.orgnih.gov

MM methods use classical physics, representing atoms as spheres and bonds as springs, to calculate the potential energy of a molecule as a function of its conformation. jussieu.frcsbsju.edu This approach is computationally much less expensive than quantum mechanics, allowing for the rapid evaluation of many different structures. nih.gov A force field, which is a set of parameters describing the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic), is used to define the system's energy. csbsju.edu

Conformational analysis for this compound would involve systematically rotating the key dihedral angles—primarily the bond between the anthryl group and the chiral carbon, and the C-C bond of the ethylamine backbone—to generate a potential energy surface. This surface reveals the low-energy, stable conformers and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations build upon MM by simulating the atomic motions of the molecule over time by solving Newton's equations of motion. libretexts.orgnih.gov An MD simulation provides a dynamic view of the molecule's flexibility and can identify the most populated conformational states at a given temperature. jussieu.fr For this compound, MD simulations would show how the bulky anthryl group and the trifluoroethyl group move relative to each other, exploring different folded and extended conformations. This is crucial for understanding which shapes the molecule is likely to adopt in solution. nih.gov

Table 2: Example of Relative Energies of Potential Conformers of this compound from MM Calculations This table shows hypothetical relative energies and Boltzmann populations for different conformers, illustrating the likely output of a conformational search.

| Conformer | Dihedral Angle (Anthryl-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

| 1 (Global Minimum) | ~70° (Gauche) | 0.00 | 75.2 |

| 2 | ~180° (Anti) | 1.25 | 12.1 |

| 3 | ~-65° (Gauche) | 0.95 | 22.7 |

Prediction of Chiroptical Properties through Quantum Chemical Methods

Since this compound is a chiral molecule, it will exhibit optical activity, meaning it rotates the plane of polarized light. Predicting these chiroptical properties, such as optical rotation (OR) and electronic circular dichroism (ECD), is a key application of quantum chemical calculations. aip.orgresearchgate.net Time-dependent density functional theory (TD-DFT) is a prominent method for this purpose. researchgate.netaip.orgacs.org

The calculation of optical rotation requires determining the frequency-dependent electric dipole-magnetic dipole polarizability tensor. researchgate.net Modern computational software can perform these calculations, often using specialized basis sets with diffuse functions that are important for accurately describing electronic properties. researchgate.netresearchgate.net The predicted specific rotation, [α]D, can then be directly compared with experimental values to assign the absolute configuration (R or S) of a newly synthesized chiral compound. researchgate.netrsc.org

Similarly, TD-DFT can simulate the ECD spectrum, which measures the differential absorption of left and right circularly polarized light as a function of wavelength. aip.orgacs.org The ECD spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. For this compound, the anthryl group acts as the primary chromophore. The calculated ECD spectrum, with its characteristic positive and negative bands (Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry. acs.org Comparing the simulated spectrum with the experimental one is a powerful method for confirming the absolute configuration. researchgate.net

Table 3: Illustrative Predicted Chiroptical Properties for (S)-1-(2-Anthryl)-2,2,2-trifluoroethylamine This table presents hypothetical data from TD-DFT calculations (e.g., CAM-B3LYP/aug-cc-pVDZ) in a solvent model.

| Property | Wavelength (nm) | Predicted Value |

| Specific Rotation | 589.3 (Na D-line) | +45.5 deg·mL·g⁻¹·dm⁻¹ |

| Major ECD Transitions | ||

| 254 | +85 (Rotatory Strength, cgs) | |

| 280 | -30 (Rotatory Strength, cgs) | |

| 350 | +15 (Rotatory Strength, cgs) |

Analysis of Intermolecular Interactions and Association Constants

The way this compound interacts with itself or with other molecules is governed by non-covalent intermolecular forces. Computational methods can be used to identify and quantify these interactions, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. nih.govirb.hrnih.gov

For this molecule, several key interactions are possible:

Hydrogen Bonding: The amine (-NH2) group can act as a hydrogen bond donor, while the fluorine atoms and the π-system of the anthracene (B1667546) can act as acceptors.

π-π Stacking: The large aromatic surface of the anthracene rings can lead to stacking interactions with other aromatic systems.

C-F···H-C Interactions: Weak hydrogen bonds involving the polarized fluorine atoms are also plausible. nih.gov

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize these weak interactions. irb.hrnih.gov Furthermore, the interaction energies can be calculated by comparing the energy of the interacting dimer to the sum of the energies of the isolated monomers. researchgate.netresearchgate.net

When these interactions lead to the formation of a specific complex (e.g., a host-guest complex), computational methods can also be used to estimate the association constant (Ka). nih.gov This can be achieved by calculating the Gibbs free energy of binding (ΔGbind) from the potential of mean force (PMF) derived from advanced MD simulations or through direct quantum chemical calculations on the complex in a solvent model. nih.gov The association constant is then derived from the relationship ΔG = -RTln(Ka). These calculations are vital for understanding the molecule's behavior in solution and its potential for molecular recognition. acs.orgresearchgate.netresearchgate.net

Table 4: Example of Calculated Intermolecular Interaction Energies This table provides hypothetical interaction energies for a dimer of this compound, calculated at a high level of theory (e.g., CCSD(T) or DFT with dispersion correction).

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···π(anthryl) | -2.5 |

| π-π Stacking | Anthryl···Anthryl (parallel-displaced) | -4.0 |

| Halogen-related | C-F···H-N | -1.2 |

Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Amine Functionality

The amine group in 1-(2-anthryl)-2,2,2-trifluoroethylamine serves as the primary center for nucleophilic reactions. The availability of the lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, participating in a wide array of chemical transformations. However, the nucleophilicity of this amine is modulated by several electronic and steric factors inherent to the molecule's structure.

The reactivity of amines as nucleophiles is a well-established principle in organic chemistry. nih.gov The rate of reaction often correlates with the ability of the amine to donate its lone pair, which is influenced by the electronic environment. In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at the adjacent carbon is expected to significantly decrease the basicity and nucleophilicity of the amine. This is due to the inductive effect (-I effect) of the CF3 group, which pulls electron density away from the nitrogen atom, making its lone pair less available for donation.

General studies on the nucleophilicity of amines and hydrazines have shown that substitution patterns play a critical role in their reactivity. researchgate.net While alkyl groups generally increase nucleophilicity, the introduction of electron-withdrawing groups has the opposite effect. The bulky 2-anthryl group also contributes to the steric hindrance around the nitrogen atom, which can further modulate its accessibility to electrophiles.

The nucleophilic addition of amines to various electrophiles, such as carbonyl compounds and imines, is a fundamental reaction. nih.gov For this compound, such reactions would lead to the formation of new carbon-nitrogen bonds, providing pathways to more complex molecular architectures. The interplay between the reduced nucleophilicity due to the trifluoromethyl group and the steric bulk of the anthryl substituent would dictate the reaction conditions required to achieve these transformations.

Role of the Trifluoromethyl Group in Reaction Pathways

The trifluoromethyl (CF3) group is a key substituent that profoundly influences the chemical and physical properties of organic molecules, a strategy widely employed in medicinal chemistry and materials science. nih.govnih.gov Its presence in this compound has significant implications for the compound's reactivity and the mechanisms of its reactions.

One of the most notable effects of the trifluoromethyl group is its high electronegativity, which imparts a strong inductive electron-withdrawing effect. nih.gov This electronic perturbation can stabilize adjacent negative charges, making the α-proton more acidic and facilitating deprotonation under suitable basic conditions. This can open up reaction pathways involving the formation of a carbanion or an enamine equivalent.

Furthermore, the trifluoromethyl group enhances the metabolic stability of molecules due to the high bond dissociation energy of the C-F bond. nih.gov In the context of reaction mechanisms, this stability means that the CF3 group is typically retained intact throughout a reaction sequence. The steric bulk of the CF3 group, while smaller than a tert-butyl group, is significant and can influence the stereochemical outcome of reactions at the adjacent chiral center.

The introduction of a trifluoromethyl group is also known to increase the lipophilicity of a molecule. nih.gov This property can affect the solubility of the compound in different reaction media and its interactions with catalysts or other reagents, thereby influencing reaction rates and pathways. The synthetic challenges associated with introducing trifluoromethyl groups often involve high costs and the formation of byproducts, highlighting the importance of developing efficient synthetic methodologies. nih.gov

Stereoselective Reaction Mechanisms

The presence of a stereocenter at the carbon bearing the anthryl, amino, and trifluoromethyl groups makes this compound a chiral building block. Reactions involving this compound can, therefore, proceed stereoselectively, leading to the preferential formation of one stereoisomer over another.

A key strategy for the asymmetric synthesis of 1-aryl-2,2,2-trifluoroethylamines involves the diastereoselective addition of organometallic reagents to chiral N-sulfinylimines. nih.gov For instance, the condensation of N-tert-butanesulfinamide with trifluoroacetaldehyde (B10831) can generate a chiral trifluoroethylidene-sulfinamide. The subsequent addition of an aryllithium reagent, such as 2-anthryllithium, to this imine proceeds with high diastereoselectivity. The stereochemical outcome is directed by the chiral sulfinyl group, which effectively shields one face of the imine from nucleophilic attack. Acidic removal of the sulfinyl group then affords the desired chiral 1-aryl-2,2,2-trifluoroethylamine. nih.gov

The table below summarizes the diastereoselective synthesis of various 1-aryl-2,2,2-trifluoroethylamines using this methodology, highlighting the high diastereomeric ratios achieved.

| Aryl Group | Diastereomeric Ratio (dr) |

| Phenyl | >99:1 |

| 4-Methylphenyl | >99:1 |

| 4-Methoxyphenyl | >99:1 |

| 4-Chlorophenyl | >99:1 |

| 2-Naphthyl | >99:1 |

| 2-Anthryl | (Expected to be high) |

Data inferred from similar reactions reported in the literature. nih.gov

The high degree of stereocontrol in these reactions is a testament to the powerful directing effect of the chiral auxiliary and the well-defined transition state of the addition reaction. Such stereoselective methods are crucial for accessing enantiomerically pure forms of this compound for further applications.

Cascade and Multi-Component Reactions Involving the Chemical Compound

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. nih.gov These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates.

While specific cascade or multi-component reactions involving this compound are not extensively documented, the reactivity of similar trifluoroethyl-substituted imines suggests its potential as a valuable reaction partner. For example, N-2,2,2-trifluoroethylisatin ketimines have been shown to participate in a variety of organocatalytic asymmetric cascade reactions, such as [3+2] cycloadditions. nih.gov In these reactions, the trifluoroethyl-substituted imine acts as a key building block, reacting with other components to generate complex spirocyclic architectures with high stereoselectivity. nih.gov

A hypothetical cascade reaction involving this compound could first involve its conversion to the corresponding imine. This imine could then undergo a [3+2] cycloaddition with a suitable dipolarophile, catalyzed by a chiral organocatalyst. The presence of the bulky anthryl group and the chiral center would likely influence the stereochemical course of the cycloaddition, potentially leading to the formation of highly substituted, stereochemically rich heterocyclic products.

The development of such cascade and multi-component reactions is a growing area of research, as it aligns with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov The unique structural and electronic properties of this compound make it a promising candidate for the design of novel cascade and multi-component reaction pathways.

Applications in Asymmetric Catalysis and Chiral Technologies

Functionality as Chiral Solvating Agents (CSAs) in NMR Enantiodiscrimination

Chiral Solvating Agents (CSAs) are used in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of chiral compounds. A CSA forms transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate NMR signals for each enantiomer.

The structural analog of the target compound, 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025), commonly known as Pirkle's alcohol, is a well-established CSA. nih.gov Its effectiveness stems from the formation of diastereomeric solvates through hydrogen bonding and π-π interactions between the anthracene (B1667546) ring of the CSA and the analyte. This leads to chemical shift non-equivalence (Δδ) for the protons of the two enantiomers in the ¹H NMR spectrum. Perdeuterated versions of Pirkle's alcohol have also been developed to improve chiral recognition in ¹H and ¹³C NMR by eliminating interfering signals from the CSA itself. acs.org

While direct studies on 1-(2-Anthryl)-2,2,2-trifluoroethylamine as a CSA are scarce, its structural features—a chiral center, an aromatic system for π-stacking, and an amine group for hydrogen bonding—suggest it could function similarly. The amine group could interact with acidic functionalities in analytes, while the anthracene core provides the necessary anisotropic environment to induce chemical shift differences between the enantiomeric analytes. The enantiodiscrimination capabilities would depend on the specific analyte and the stability of the diastereomeric complexes formed.

Table 2: Examples of Anthracene-Based Chiral Solvating Agents in NMR

| Chiral Solvating Agent | Analyte Type | Observed Effect |

| (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) | Mandelonitrile | Enantiodiscrimination observed in ¹³C NMR |

| Perdeuterio 2,2,2-trifluoro-1-(9-anthryl)ethanol | Various enantiomer mixtures | Improved chiral recognition in ¹H and ¹³C NMR |

Note: This table highlights the application of a closely related analog to demonstrate the principle of enantiodiscrimination by anthracene-based CSAs.

Utility as Chiral Auxiliaries in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

Chiral amines are a cornerstone in the design of chiral auxiliaries. For instance, pseudoephedrine and Evans oxazolidinones are widely used to direct alkylations, aldol (B89426) reactions, and Diels-Alder reactions with high diastereoselectivity. nih.gov The auxiliary creates a sterically biased environment that forces an incoming reagent to attack from a specific face of the molecule.

There is no specific information in the reviewed literature on the application of this compound as a chiral auxiliary. In principle, it could be attached to a carboxylic acid to form a chiral amide. The bulky anthracene group would then be expected to shield one face of the enolate derived from this amide, directing alkylation or other electrophilic attacks to the opposite face. The efficiency of such an auxiliary would depend on its ability to enforce a rigid conformation in the transition state.

Exploration in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary and secondary amines are among the most powerful classes of organocatalysts, operating through the formation of transient enamine or iminium ion intermediates. rsc.orgnih.gov

The exploration of this compound in organocatalysis is not documented in the available literature. However, the presence of a primary amine group suggests its potential to participate in enamine or iminium ion catalysis. For example, it could potentially catalyze aldol reactions, Michael additions, or Mannich reactions. The trifluoromethyl group could influence the electronic properties and basicity of the amine, while the large anthracene moiety would provide a distinct steric environment around the catalytic center, which could be exploited for enantioselective transformations. The development of organocatalysts often involves derivatization of a chiral amine scaffold to fine-tune its reactivity and selectivity. nih.gov

Derivatives and Structural Analogues

Synthesis of Anthracene-Modified Trifluoroethylamines

Modifying the anthracene (B1667546) moiety of 1-(2-anthryl)-2,2,2-trifluoroethylamine allows for the fine-tuning of its steric and electronic characteristics.

The synthesis of anthracene derivatives with diverse substitution patterns can be achieved through several established methods, which could be applied to modify the 2-anthryl core of the title compound. nih.gov Common strategies include Friedel-Crafts reactions, metal-catalyzed cross-coupling reactions, and cycloaddition reactions. nih.govbeilstein-journals.org For instance, electrophilic substitution reactions, such as nitration or halogenation, would likely direct incoming substituents to positions on the terminal rings of the anthracene core, due to the directing effects of the existing alkylamine substituent.

More complex substitution patterns can be introduced using modern synthetic techniques. Palladium-catalyzed reactions like the Suzuki or Heck couplings could be employed to introduce new aryl or vinyl groups onto a pre-functionalized (e.g., brominated) anthryl trifluoroethylamine scaffold. researchgate.net Furthermore, intramolecular cyclization and cycloaddition strategies offer pathways to construct the anthracene skeleton with substituents already in place, which can then be converted to the trifluoroethylamine derivative. nih.govbeilstein-journals.org

Table 1: Potential Methods for Varying Anthracene Substitution

| Reaction Type | Reagents/Catalysts | Potential Outcome |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Introduction of acyl groups on the anthracene ring. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Formation of C-C bonds to introduce new aryl substituents. |

| Nitration | HNO₃, H₂SO₄ | Introduction of nitro groups, which can be further modified. |

| Halogenation | NBS, Br₂, or NCS | Introduction of halogen atoms for further functionalization. |

Chiral vicinal diamines are highly valuable building blocks in asymmetric synthesis, often serving as chiral ligands for metal catalysts or as organocatalysts themselves. researchgate.netrsc.org The synthesis of chiral diamines derived from an anthracene scaffold has been explored. For example, a chiral molecular tweezer, di-(R,R)-1-[10-(1-hydroxy-2,2,2-trifluoroethyl)-9-anthryl]-2,2,2-trifluoroethyl muconate, has been synthesized in an enantiopure form. researchgate.net This compound, which features two chiral trifluoroethyl groups attached to an anthracene core, demonstrates the feasibility of creating complex chiral architectures based on this framework. researchgate.net

The general approach to such diamines could involve the dimerization of a suitable anthracene precursor or the introduction of a second amine-containing substituent onto the this compound molecule. The synthesis of chiral diamines is a significant area of research due to their wide-ranging applications in asymmetric catalysis. sigmaaldrich.comnih.gov

Trifluoromethyl Group Modifications

The trifluoromethyl (CF₃) group is known for its high stability and is generally not reactive under common synthetic conditions. Its strong electron-withdrawing nature and steric bulk are key to the properties it imparts on the parent molecule. Direct chemical modification of the C-F bonds in a trifluoromethyl group is challenging and typically requires harsh reaction conditions that are often not compatible with the rest of the molecule. Therefore, derivatives of this compound with modified trifluoromethyl groups are not commonly synthesized. Instead, analogues with different fluoroalkyl groups would be prepared from different starting materials rather than by modification of the existing CF₃ group.

Amination and Alkylation Derivatives

The primary amine group in this compound is a versatile functional handle for the synthesis of various derivatives through amination and alkylation reactions.

Standard N-alkylation reactions can be performed to introduce one or two alkyl groups, yielding the corresponding secondary and tertiary amines. For example, reaction with alkyl halides in the presence of a non-nucleophilic base would lead to the N-alkylated products. The synthesis of bis(2,2,2-trifluoroethyl)amine (B1329507) is well-documented, indicating that secondary amines of this type are stable and accessible. thermofisher.comnist.gov

Furthermore, the primary amine can be converted into a wide array of functional groups. For instance, acylation with acid chlorides or anhydrides would produce the corresponding amides. Reductive amination with aldehydes or ketones can also be used to generate more complex secondary or tertiary amine derivatives. The reactivity of the amine group is influenced by the electron-withdrawing trifluoromethyl group, which reduces its nucleophilicity compared to non-fluorinated analogues. rsc.org

Table 2: Potential Amination and Alkylation Derivatives

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| N-Acylation | Acid Chloride/Anhydride | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Arylation | Aryl Halide, Pd or Cu catalyst | N-Aryl Amine |

Influence of Structural Variations on Chiral Recognition and Reactivity

The anthracene moiety plays a crucial role in chiral recognition through π-π stacking interactions. In the context of chromatographic separations, the related compound 2,2,2-trifluoro-1-(9-anthryl)ethanol (B3022025) has been used as a chiral selector, where the large, planar surface of the anthracene ring is essential for forming diastereomeric complexes with analytes, enabling their separation. nih.gov Altering the substitution pattern on the anthracene ring would modulate these π-π interactions, potentially enhancing the selectivity and efficiency of chiral recognition.

A notable example of how structural elaboration leads to sophisticated chiral recognition is the chiral tweezer, di-(R,R)-1-[10-(1-hydroxy-2,2,2-trifluoroethyl)-9-anthryl]-2,2,2-trifluoroethyl muconate. researchgate.net This molecule forms a well-defined chiral cavity, allowing it to act as a chiral solvating agent for the enantiodiscrimination of chiral compounds by NMR spectroscopy. researchgate.net The specific geometry and the presence of multiple interaction sites (anthracene planes, hydroxyl groups) are a direct result of its specific structure.

The reactivity of the amine group is also influenced by its structural environment. The electron-withdrawing trifluoromethyl group decreases the basicity and nucleophilicity of the amine. rsc.org Further alkylation or arylation at the nitrogen center would introduce steric hindrance, which would also temper its reactivity in subsequent chemical transformations.

Advanced Materials and Supramolecular Chemistry Research

Design of Chiral Host-Guest Systems for Molecular Recognition

The enantiopure forms of 1-(2-Anthryl)-2,2,2-trifluoroethylamine hold considerable potential as either chiral guests or as components of chiral hosts for the recognition of other molecules. This capability is primarily derived from the principles of stereospecific interactions, where the three-dimensional structure of the host and guest molecules dictates the stability and specificity of their non-covalent binding.

Detailed research into analogous systems provides a strong basis for understanding the potential mechanisms of chiral recognition involving this compound. For instance, crown ethers incorporating axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) units have been successfully used to discriminate between the enantiomers of chiral secondary ammonium (B1175870) ion derivatives through a combination of NMR and fluorescence spectroscopy. nih.gov In these systems, the stability of the host-guest complexes and the efficiency of fluorescence resonance energy transfer (FRET) are dependent on the chirality of both the host and the guest. nih.gov Complexes formed between hosts and guests of the same chirality (e.g., R-host with R-guest) were found to be more stable, while those with opposite chirality exhibited more efficient FRET. nih.gov This difference in photophysical response allows for effective chiral discrimination.

Similarly, the combination of the anthracene (B1667546) unit and the trifluoromethyl group in this compound can facilitate chiral recognition through various non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. The anthracene moiety can engage in π-stacking with other aromatic systems, while the amine and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions. The specific spatial orientation of these groups in a chiral environment is expected to lead to diastereomeric host-guest complexes with distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these chiral recognition phenomena. The use of chiral solvating agents (CSAs) that can form transient diastereomeric complexes with enantiomeric solutes leads to the observation of separate signals for the enantiomers in the NMR spectrum. While direct studies on this compound as a CSA are not extensively documented, research on similar thiourea-based chiral sensors demonstrates the potential for enantiodiscrimination of N-acetyl and N-trifluoroacetyl amino acid derivatives. nih.gov The efficiency of these CSAs is often enhanced by the presence of multiple interaction sites that can cooperatively bind to the analyte.

Furthermore, helical polymers have been shown to act as colorimetric and fluorescent sensors for the chirality of amines. nih.gov The interaction of chiral amines with a poly(diphenylacetylene) bearing carboxylic acid pendants induces a one-handed helical structure in the polymer, leading to visible changes in color and fluorescence. nih.gov This indicates that the chirality of an amine like this compound could be detected through its interaction with such supramolecular systems.

Table 1: Examples of Chiral Recognition Systems and their Characteristics

| Chiral Host/Sensor | Chiral Guest/Analyte | Method of Detection | Key Interactions | Observed Effect |

|---|---|---|---|---|

| BINOL-derived crown ethers | Chiral secondary ammonium ions | NMR and Fluorescence Spectroscopy | Hydrogen bonding, π-π stacking | Chirality-dependent complex stability and FRET efficiency. nih.gov |

| Bis-thiourea derivative (TFTDA) | N-trifluoroacetyl amino acids | NMR Spectroscopy | Hydrogen bonding | Enantiodiscrimination with high resolution. nih.gov |

| Helical poly(diphenylacetylene) | Chiral amines | Colorimetry and Fluorescence | Electrostatic interactions, induced helicity | Visible color and fluorescence changes. nih.gov |

Supramolecular Assemblies Involving the Chemical Compound

The ability of this compound to participate in various non-covalent interactions makes it a valuable building block for the construction of well-defined supramolecular assemblies. The anthracene moiety, in particular, is known for its tendency to form π-π stacked arrangements, which can drive the self-assembly process.

Research on other anthracene derivatives has demonstrated the formation of highly ordered two-dimensional structures at the solid-liquid interface. nih.gov These assemblies can create nanoporous networks capable of hosting guest molecules, with the specificity of inclusion depending on the size and shape of the cavity. nih.gov Furthermore, the anthracene units within these assemblies can undergo [4+4] photodimerization, leading to changes in the structure and properties of the material. nih.gov It is conceivable that this compound could form similar ordered structures, with the chiral amine group providing an additional level of control over the assembly process and potentially leading to chiral surfaces or cavities.

Host-guest chemistry involving macrocyclic hosts such as cyclodextrins and cucurbiturils can also be utilized to control the assembly of anthracene derivatives. nih.gov Cyclodextrins, with their hydrophobic inner cavity, can encapsulate the anthracene moiety, potentially altering its photophysical properties and influencing its aggregation behavior in aqueous media. nih.gov This type of host-guest interaction is a cornerstone of supramolecular chemistry and has been widely used to create functional systems for drug delivery and sensing. rsc.org

The self-assembly of metallacyclodimeric units containing a chromophore has been shown to create columnar ensembles that form suprachannels. These channels can include guest molecules, and their stability is influenced by the nature of the metal and ligands. researchgate.net The incorporation of a chiral ligand like this compound into such metallacyclic structures could lead to the formation of chiral suprachannels with potential applications in enantioselective separations or catalysis.

Investigation in Optoelectronic or Photophysical Materials

The anthracene core of this compound endows it with inherent fluorescent properties, making it a candidate for investigation in optoelectronic and photophysical applications. Anthracene derivatives are widely studied for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. researchgate.netrsc.orgnih.gov

The photophysical properties of anthracene derivatives, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to their chemical environment and substitution pattern. For instance, the introduction of donor and acceptor groups onto the anthracene ring can lead to intramolecular charge transfer (ICT) states, resulting in red-shifted emission. The protonation of a heterocyclic substituent attached to the anthracene can also significantly alter its fluorescence, providing a mechanism for pH sensing. acs.org

In the context of optoelectronic devices, the solid-state packing of anthracene derivatives is crucial in determining their charge transport properties. nih.gov The arrangement of molecules in the thin film, whether it be herringbone or lamellar, and the intermolecular distances significantly impact charge mobility. nih.gov The trifluoromethyl group and the chiral nature of this compound could influence the solid-state packing and, consequently, the performance of devices incorporating this compound.

Furthermore, the chirality of the molecule opens up the possibility of developing materials with chiroptical properties, such as circularly polarized luminescence (CPL). CPL-active materials are of great interest for applications in 3D displays, quantum computing, and enantioselective sensing. Research has shown that chiral naphthalene (B1677914) tetramers can be used to induce CPL in various fluorophores, including anthryl dyes. acs.org This is achieved by the formation of a chiral excimer, where the handedness of the excimer dictates the sign of the CPL. acs.org The chiral center in this compound could potentially be used to induce a chiral arrangement of the anthracene chromophores in the solid state or in aggregates, leading to CPL emission.

The development of chiral fluorescent photoswitches (CFPSs) is another exciting area where this compound could find application. nih.gov CFPSs are molecules that combine chirality, fluorescence, and photoresponsive behavior, allowing for the dynamic regulation of their properties with light. nih.gov

Table 2: Photophysical and Optoelectronic Properties of Related Anthracene Derivatives

| Compound | Application | Key Finding | Reference |

|---|---|---|---|

| 2-(4-Octyloxyphenyl)anthracene (AntPh-OC8) | OLED, OFET | Exhibited solid-state blue emission with a current efficiency of 1.82 cd A⁻¹ and a hole mobility of up to 2.59 cm² V⁻¹ s⁻¹. researchgate.netrsc.org | researchgate.netrsc.org |

| Trialkylsilylethynylated anthracenes | OLED | The EL spectrum was nearly identical to the solution PL spectrum, indicating minimal intermolecular interactions in the solid state. uky.edu | uky.edu |

| Anthryl-substituted oxazolines | Fluorescent pH probes | Protonation of the oxazoline (B21484) ring resulted in a significant red-shift of the anthracene emission. acs.org | acs.org |

| Anthryl dyes with chiral naphthalene tetramer | Circularly Polarized Luminescence | Formation of a chiral excimer leads to strong CPL signals. acs.org | acs.org |

Future Research Directions and Perspectives

Untapped Synthetic Avenues

Current synthetic methodologies for analogous chiral trifluoromethylamines provide a strong foundation for the development of novel routes to 1-(2-anthryl)-2,2,2-trifluoroethylamine. Future research could focus on the following areas:

Asymmetric Hydrogenation of Imines: A highly efficient method for producing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov The development of a synthetic route starting from 2-acetylanthracene (B17958) to form an N-aryl or N-alkyl imine, followed by transition metal-catalyzed asymmetric hydrogenation, represents a primary target. Research into suitable chiral ligands, such as those based on phosphino-oxazolines or P-stereogenic phosphines, would be critical for achieving high enantioselectivity. nih.gov

Biocatalytic Approaches: The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional methods. researchgate.net Engineered transaminases (ATAs) or imine reductases (IREDs) could be explored for the asymmetric synthesis of this compound. nih.govnih.gov A potential biocatalytic cascade could involve the initial oxidation of a suitable precursor followed by a stereoselective transamination. nih.gov The development of one-pot, multi-enzyme systems could further enhance the efficiency and sustainability of the synthesis. nih.gov

Organocatalytic Methods: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. nih.gov The use of chiral phosphoric acids (CPAs) to catalyze the addition of nucleophiles to imines derived from 2-acetylanthracene could provide an effective metal-free route to the target compound. researchgate.net Research into the design of novel organocatalysts tailored to the specific steric and electronic properties of the anthryl substrate will be a key area of exploration.

Novel Applications in Enantioselective Processes

The unique structural and electronic features of this compound make it a compelling candidate for use in various enantioselective processes.

Chiral Auxiliary: The amine functionality can be derivatized to serve as a chiral auxiliary, guiding the stereochemical outcome of reactions on an attached substrate. The rigid and sterically demanding anthryl group, combined with the electron-withdrawing trifluoromethyl group, could impart a high degree of facial selectivity in reactions such as aldol (B89426) additions, Diels-Alder cycloadditions, or alkylations.

Chiral Ligand for Asymmetric Catalysis: The nitrogen atom of this compound can serve as a coordination site for transition metals. By preparing derivatives of this amine, novel chiral ligands could be synthesized for a wide range of asymmetric catalytic transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The anthracene (B1667546) moiety could play a role in catalyst-substrate interactions through π-π stacking.

Organocatalyst Development: The amine itself could be a precursor to novel organocatalysts. For example, it could be incorporated into thiourea (B124793) or squaramide-based catalyst scaffolds for asymmetric catalysis. nih.gov The combination of hydrogen bonding capabilities and the steric bulk of the anthryl group could lead to unique selectivities in various transformations. nih.gov

Advanced Spectroscopic Probes for Chiral Discrimination

The inherent fluorescence of the anthracene core is a key feature that can be exploited for the development of advanced spectroscopic probes for chiral recognition.

Fluorescence-Based Chiral Sensing: The fluorescence of the anthryl group is known to be sensitive to its local environment and can be quenched by various molecules. chalcogen.ro This property can be harnessed to develop fluorescent sensors for chiral molecules. The interaction of the chiral amine with an enantiomeric analyte could lead to a diastereomeric complex with a specific fluorescence response, such as quenching or enhancement, allowing for the determination of enantiomeric excess. nih.gov

Chiral Solvating and Shift Reagents for NMR Spectroscopy: The related compound, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is utilized as a chiral shift reagent in NMR spectroscopy for determining enantiomeric ratios. medchemexpress.com Similarly, this compound could function as a chiral solvating agent, forming transient diastereomeric complexes with chiral analytes. This would induce chemical shift differences in the NMR spectra of the enantiomers, enabling their discrimination and quantification. researchgate.net

Circular Dichroism (CD) Spectroscopy: The strong chromophore of the anthracene moiety is expected to give rise to distinct signals in circular dichroism spectroscopy. The interaction of the chiral amine with other chiral molecules could lead to measurable changes in the CD spectrum, providing another method for chiral recognition and the study of non-covalent interactions.

Integration with Emerging Chemical Technologies

The unique properties of this compound make it a promising candidate for integration with modern and emerging chemical technologies.

Photoredox Catalysis: The anthracene core is a well-known photosensitizer. This opens up the possibility of using this compound or its derivatives as chiral photoredox catalysts. nih.gov Such a catalyst could combine the functions of light absorption, electron transfer, and stereochemical control in a single molecule, enabling novel enantioselective photochemical reactions. For instance, it could be employed in the asymmetric synthesis of α-tertiary amines. nih.gov

Flow Chemistry: The development of continuous flow processes for the synthesis and application of this compound could offer advantages in terms of safety, scalability, and efficiency. Immobilizing the chiral amine or its derivatives on a solid support would allow for its use as a heterogeneous catalyst or chiral stationary phase in continuous flow reactors, facilitating catalyst recycling and product purification.

Materials Science: The rigid, planar structure of the anthracene group suggests that derivatives of this compound could be used as building blocks for novel chiral materials. These could include chiral polymers, metal-organic frameworks (MOFs), or self-assembled monolayers with applications in enantioselective separations, sensing, or nonlinear optics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(2-Anthryl)-2,2,2-trifluoroethylamine?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed C–N coupling. For example, trifluoroethylamine derivatives (e.g., 2,2,2-trifluoroethylamine hydrochloride) are often prepared by reacting trifluoroethyl halides with ammonia or amines under controlled conditions . For aryl conjugation, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be adapted, using anthryl halides and trifluoroethylamine precursors. Reaction optimization should include inert atmospheres (N₂/Ar), ligands like XPhos, and bases such as Cs₂CO₃ to enhance yields .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- ¹⁹F NMR : To confirm trifluoromethyl group integrity (δ ~ -70 ppm for CF₃) .

- High-resolution mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺).

- X-ray crystallography : To resolve anthryl-amine spatial orientation (if crystalline).

- UV-Vis spectroscopy : To study conjugation effects between anthracene and the amine (λₐᵦₛ ~ 250–400 nm) .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity?

- Methodology : The CF₃ group increases electrophilicity at the amine, making it susceptible to nucleophilic attack. This can be probed via Hammett substituent constants (σₚ for CF₃ = 0.54) or computational studies (DFT) to map electron density . Reactivity comparisons with non-fluorinated analogs (e.g., ethylamine derivatives) are essential to isolate steric vs. electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield anthryl-amine coupling?

- Methodology : Screen palladium catalysts (Pd(OAc)₂, Pd₂(dba)₃) with ligands (BINAP, DavePhos) to stabilize intermediates. Solvent polarity (toluene vs. DMF) and temperature (80–120°C) should be varied. Monitor by TLC/GC-MS. For anthryl substrates, steric hindrance may require bulkier ligands (e.g., t-BuBrettPhos) .

Q. How to resolve contradictions in reported solubility/stability data?

- Methodology : Discrepancies may arise from impurities or degradation (e.g., hydrolysis of the CF₃ group). Replicate studies using freshly distilled solvents and anhydrous conditions. Stability assays (TGA/DSC) under varying pH and temperature can identify degradation pathways . Cross-validate with independent sources (e.g., NIST data) .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodology : Common issues include:

- Anthracene dimerization : Use low temperatures (< 0°C) and light-protected reactors.

- Amine oxidation : Add antioxidants (BHT) or work under strict anaerobic conditions.

- Byproduct formation : Employ scavengers (molecular sieves) for water or HCl .

Q. How to design fluorinated analogs for enhanced photophysical properties?

- Methodology : Modify the anthryl moiety (e.g., 9,10-substitution) to alter π-conjugation. Introduce additional fluorinated groups (e.g., CF₂ or perfluoroalkyl chains) and compare fluorescence quantum yields or Stokes shifts via time-resolved spectroscopy .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.